molecular formula C13H19NO2 B1324900 4-(2-Ethoxyphenoxy)piperidine CAS No. 420137-19-5

4-(2-Ethoxyphenoxy)piperidine

Cat. No. B1324900
M. Wt: 221.29 g/mol
InChI Key: IPOFRRUDIUKVAL-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenoxy)piperidine is a chemical compound with the molecular formula C13H19NO2 . It is used for proteomics research .


Synthesis Analysis

Piperidines, including 4-(2-Ethoxyphenoxy)piperidine, are important synthetic fragments for designing drugs . Recent developments in the synthesis of piperidines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 4-(2-Ethoxyphenoxy)piperidine consists of a six-membered piperidine ring with an ethoxyphenoxy group attached . The molecule has a molecular weight of 221.30 .


Chemical Reactions Analysis

Piperidines, including 4-(2-Ethoxyphenoxy)piperidine, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-(2-Ethoxyphenoxy)piperidine has a molecular weight of 221.30 and a molecular formula of C13H19NO2 .

Scientific Research Applications

1. Analytical Applications in Dental Materials

4-(2-Ethoxyphenoxy)piperidine derivatives have been used in the analysis of dental composite materials. In a study by Musenga et al. (2004), bisphenol A ethoxylate dimethacrylates (Bis-EMA) were transformed into ionizable amines using piperidine. This derivatization made the analytes suitable for capillary electrophoresis, enabling the characterization of commercial dental composite materials (Musenga et al., 2004).

2. Exploration in Biochemistry and Pharmacology

Piperidine derivatives, including those related to 4-(2-Ethoxyphenoxy)piperidine, have been studied for their affinity and selectivity for various neurotransmitter transporters. For example, Boos et al. (2006) synthesized a series of N-benzyl piperidines to investigate their interactions with dopamine, serotonin, and norepinephrine transporters, providing tools for understanding stimulant abuse and potential pharmacotherapies for cocaine addiction (Boos et al., 2006).

3. Chemical Synthesis and Characterization

Piperidine derivatives are frequently used in chemical synthesis. An example is a study by Golub and Becker (2015), who investigated the anodic methoxylation of N-acyl and N-sulfonyl piperidines. Their work provided insights into the formation of methoxy derivatives and their characterization (Golub & Becker, 2015).

4. Polymer Science Applications

In the field of polymer science, hindered-phenol-containing amine moieties like 1-(3,5-ditertiarybutyl-4-hydroxybenzyl)piperidine have been synthesized and tested as antioxidants in polypropylene copolymers. These compounds, studied by Desai et al. (2004), show promise in enhancing the thermal stability of polymers (Desai et al., 2004).

5. Medicinal Chemistry and Drug Design

In medicinal chemistry, piperidine derivatives have been synthesized and evaluated for their potential as pharmacological agents. For instance, a study by Yadav et al. (2011) designed novel Selective Estrogen Receptor Modulators (SERMs) using piperidine scaffolds. Such compounds hold promise in treating conditions like breast cancer (Yadav et al., 2011).

6. Antibacterial Research

Piperidine compounds have also been explored in the context of bacterial infections. Kim et al. (2011) identified a piperidine-based compound that selectively killed bacterial persisters without affecting normal antibiotic-sensitive cells, a significant step in addressing antibiotic resistance (Kim et al., 2011).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines, including 4-(2-Ethoxyphenoxy)piperidine, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-ethoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-15-12-5-3-4-6-13(12)16-11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOFRRUDIUKVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40639919
Record name 4-(2-Ethoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxyphenoxy)piperidine

CAS RN

420137-19-5
Record name 4-(2-Ethoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40639919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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